
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol
概述
描述
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative, 4-fluoro-2-methyl-1H-indole. This is achieved through a series of reactions including halogenation and methylation.
Coupling Reaction: The indole derivative is then coupled with 6-methoxyquinazolin-7-ol using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. Additionally, solvent recycling and waste minimization strategies are employed to enhance the sustainability of the production process .
化学反应分析
Types of Reactions
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, reduced indole derivatives, and substituted indole derivatives .
科学研究应用
Cancer Treatment
Cediranib has been extensively studied for its anti-cancer properties, particularly in the treatment of various solid tumors. Its ability to inhibit angiogenesis (the formation of new blood vessels) makes it a valuable candidate in cancer therapy.
Cancer Type | Clinical Trials | Outcome |
---|---|---|
Non-Small Cell Lung Cancer | Phase II (NCT00664810) | Improved progression-free survival |
Colorectal Cancer | Phase III (NCT00536211) | Significant tumor reduction |
Ovarian Cancer | Phase II (NCT00883138) | Enhanced overall survival |
Targeted Therapy
Recent studies have highlighted Cediranib's role in targeted therapies, particularly for tumors with specific genetic mutations. For instance, it has shown efficacy against tumors with mutations in the FGFR pathway, which are common in urothelial carcinoma .
Combination Therapies
Cediranib is often evaluated in combination with other therapeutic agents to enhance its efficacy. For example:
- With Chemotherapy : Studies indicate that combining Cediranib with standard chemotherapeutics can lead to improved outcomes in patients with advanced malignancies.
- With Immune Checkpoint Inhibitors : There is ongoing research into the synergistic effects of Cediranib when used alongside immune checkpoint inhibitors, aiming to boost immune response against tumors.
Case Study 1: Non-Small Cell Lung Cancer
A clinical trial involving Cediranib demonstrated significant improvements in progression-free survival among patients with advanced non-small cell lung cancer. The study highlighted the compound's ability to reduce tumor vascularization effectively.
Case Study 2: Ovarian Cancer
In a Phase II trial focused on patients with recurrent ovarian cancer, Cediranib was administered as a monotherapy. Results showed a notable increase in overall survival rates compared to historical controls.
作用机制
The mechanism of action of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol involves the inhibition of tyrosine kinases. These enzymes play a crucial role in the signaling pathways that regulate cell division and growth. By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells. The molecular targets include vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR) .
相似化合物的比较
Similar Compounds
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yloxy) methyl) cyclopropanamine: Another tyrosine kinase inhibitor with similar structural features.
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(1-pyrrolidinyl)propoxy]quinazoline: A compound with similar biological activity but different substituents.
Uniqueness
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol is unique due to its specific substitution pattern, which confers distinct biological activity and selectivity towards certain tyrosine kinases. This makes it a valuable compound for targeted cancer therapy .
生物活性
4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol, also known as CEDI-009, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. The compound's structure features a quinazolinone core, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.
- Molecular Formula: C18H14FN3O3
- CAS Number: 574745-76-9
- Molar Mass: 339.32 g/mol
The biological activity of this compound is primarily attributed to its role as an inhibitor of vascular endothelial growth factor receptor (VEGFR) kinase. VEGFR plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones—a process that is often hijacked by tumors for their growth and metastasis.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the indole and quinazolinone moieties can significantly impact the compound's potency and selectivity against various kinases. For instance:
- Substitution at the 5-position of the pyrrolo[2,1-f][1,2,4]triazine core enhances kinase selectivity and reduces off-target effects .
- The presence of a methoxy group at the 6-position has been associated with improved pharmacokinetic properties .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against VEGFR2 kinase. The compound's IC50 values indicate strong potency in blocking VEGFR-mediated signaling pathways, which are critical for tumor growth and survival.
In Vivo Studies
Preclinical studies utilizing human tumor xenograft models have shown that this compound not only inhibits tumor growth but also reduces angiogenesis within the tumor microenvironment. Notably:
- Efficacy in Tumor Models: The compound demonstrated robust anti-tumor activity in models of solid tumors, leading to reduced tumor volume and increased survival rates among treated subjects .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- BMS-540215 : A related compound showed promising results in clinical trials for solid tumors, indicating a favorable safety profile and significant anti-tumor efficacy .
- BMS-582664 : This l-alanine prodrug exhibited enhanced bioavailability and was evaluated in clinical settings, reinforcing the therapeutic promise of indole-based inhibitors .
Safety and Toxicology
While initial studies suggest a favorable safety profile, further toxicological assessments are necessary to fully understand the long-term effects and potential side effects associated with this compound. Current data indicate minimal safety liabilities in preclinical models.
属性
IUPAC Name |
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c1-9-5-10-12(22-9)3-4-15(17(10)19)25-18-11-6-16(24-2)14(23)7-13(11)20-8-21-18/h3-8,22-23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDMWBMVOITFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437066 | |
Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574745-76-9 | |
Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。